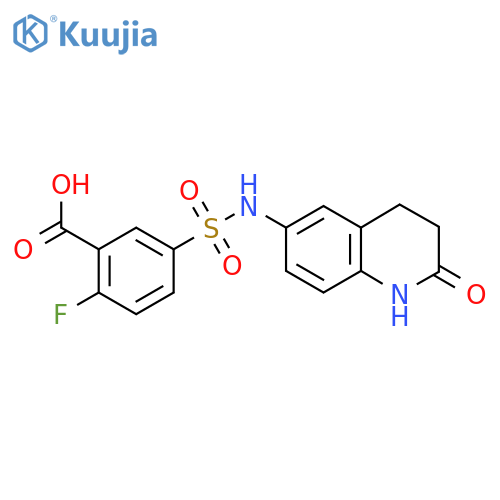Cas no 1311849-28-1 (2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid)

1311849-28-1 structure
商品名:2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid
2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-FLUORO-5-(N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFAMOYL)BENZOIC ACID
- 2-FLUORO-5-(N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFAMOYL)BENZOICACID
- 1311849-28-1
- F20726
- Z365118562
- Benzoic acid, 2-fluoro-5-[[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)amino]sulfonyl]-
- 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid
-
- インチ: 1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22)
- InChIKey: LJLZMLJDBLKLLU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C(=O)O)C=1)F)(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 364.05292086g/mol
- どういたいしつりょう: 364.05292086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 121Ų
じっけんとくせい
- 密度みつど: 1.552±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 2.70±0.10(Predicted)
2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663480-1g |
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid |
1311849-28-1 | 98% | 1g |
¥6069.00 | 2024-08-09 |
2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1311849-28-1 (2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
